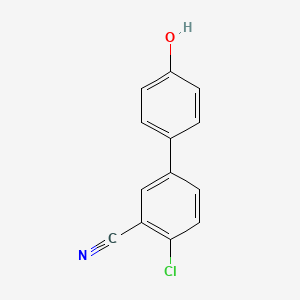

4-(4-Chloro-3-cyanophenyl)phenol

Description

4-(4-Chloro-3-cyanophenyl)phenol is a substituted phenol derivative featuring a biphenyl backbone with a chlorine atom at the para position and a cyano group at the meta position on one aromatic ring. The hydroxyl group on the second phenyl ring defines its phenolic nature.

Properties

IUPAC Name |

2-chloro-5-(4-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO/c14-13-6-3-10(7-11(13)8-15)9-1-4-12(16)5-2-9/h1-7,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQRGNDFSFBAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90683543 | |

| Record name | 4-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261958-08-0 | |

| Record name | 4-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Chloro-3-cyanophenyl)phenol can be synthesized through several methods. One common approach involves the chlorination of phenol in polar solvents, which tends to yield the 4-chloro derivative . Another method involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable precursor in a nonchlorinated organic solvent at temperatures ranging from 20°C to 60°C .

Industrial Production Methods

Industrial production of 4-(4-Chloro-3-cyanophenyl)phenol typically involves large-scale chlorination processes. These processes are optimized to maximize yield and purity while minimizing by-products and waste. The choice of solvents, reaction conditions, and purification methods are critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-cyanophenyl)phenol undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized biphenyl derivatives.

Scientific Research Applications

4-(4-Chloro-3-cyanophenyl)phenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-cyanophenyl)phenol involves its interaction with specific molecular targets. The chloro and cyano groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The phenol group can form hydrogen bonds and participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

4-Chloro-3-fluorophenol ()

- Formula : C₆H₄ClFO.

- Properties: Fluoro substituent’s electronegativity increases acidity (lower pKa) compared to non-fluorinated phenols. Used in agrochemicals .

- Contrast: Cyano groups (vs. fluoro) may further reduce electron density on the aromatic ring, affecting interaction with biological targets.

Functional Group Variations: Phenol vs. Aniline

4-(3-Chlorophenyl)aniline ()

- Structure: Aniline (NH₂) replaces phenol’s hydroxyl.

- Properties : Amine groups enable participation in diazonium reactions and hydrogen bonding. The meta-chloro substitution may reduce steric hindrance compared to para-substituted analogs .

- Contrast: The hydroxyl group in 4-(4-Chloro-3-cyanophenyl)phenol increases acidity and hydrogen-bonding capacity, influencing solubility and pharmacokinetics.

Complex Derivatives: Chromen-Based Analogs

4-(4-Chlorophenyl)-3-cyanochromen ()

- Structure: Chromen core with chloro and cyano substituents.

- Properties : Extended conjugation from the chromen system may enhance UV absorption or fluorescence. Such derivatives are explored in medicinal chemistry for kinase inhibition .

Phenol Esters ()

For example:

- 4-Acetoxy-3-methoxybenzaldehyde (CAS 881-68-5): Esterification increases stability and alters bioavailability.

- Contrast: Ester derivatives typically exhibit delayed hydrolysis in vivo, whereas the free phenol may act more rapidly but with shorter half-life .

Data Table: Key Comparisons

Research Implications and Gaps

The chloro and cyano groups in 4-(4-Chloro-3-cyanophenyl)phenol suggest utility in drug discovery (e.g., kinase inhibitors) or materials science (e.g., liquid crystals). However, empirical data on its toxicity, solubility, and synthetic routes are lacking. Further studies should explore:

- Synthetic protocols : Leveraging Ullmann or Suzuki couplings for biphenyl synthesis.

- Biological screening : Testing against cancer cell lines or microbial targets.

- Computational modeling : Predicting logP, pKa, and binding affinities.

Biological Activity

4-(4-Chloro-3-cyanophenyl)phenol, a compound characterized by its chloro and cyano substituents, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

- Chemical Formula : C13H9ClN2O

- Molecular Weight : 248.67 g/mol

- Structure : The compound consists of a phenolic core substituted with a chloro group and a cyano group, which are critical for its biological interactions.

The biological activity of 4-(4-Chloro-3-cyanophenyl)phenol is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the chloro and cyano groups enhances its binding affinity, potentially leading to the inhibition of target enzyme activities. This interaction may disrupt cellular processes in pathogens or cancer cells, thereby exerting therapeutic effects.

Antimicrobial Activity

4-(4-Chloro-3-cyanophenyl)phenol exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella typhi | 16 µg/mL |

| Bacillus subtilis | 32 µg/mL |

These findings indicate that the compound possesses moderate to strong antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

Research has indicated that 4-(4-Chloro-3-cyanophenyl)phenol exhibits antioxidant properties. The compound's ability to scavenge free radicals contributes to its potential protective effects against oxidative stress-related diseases. In vitro assays have shown that it can significantly reduce reactive oxygen species (ROS) levels in cultured cells .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, treatment with 4-(4-Chloro-3-cyanophenyl)phenol resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7), with IC50 values around 25 µM .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various phenolic compounds, including 4-(4-Chloro-3-cyanophenyl)phenol. The results indicated that this compound was among the most effective against gram-positive bacteria, particularly Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant strains .

- Antioxidant Activity Assessment : In a comparative study assessing the antioxidant activity of several phenolic compounds, 4-(4-Chloro-3-cyanophenyl)phenol demonstrated superior radical scavenging ability compared to other tested compounds, indicating its potential role in preventing oxidative damage in biological systems .

- Evaluation of Anticancer Effects : In vitro studies on human cancer cell lines revealed that 4-(4-Chloro-3-cyanophenyl)phenol not only inhibited cell proliferation but also triggered apoptotic pathways, highlighting its promise as a novel anticancer agent .

Q & A

Q. What are the recommended methodologies for synthesizing and purifying 4-(4-Chloro-3-cyanophenyl)phenol?

Answer:

- Synthesis Route: Adapt protocols from analogous chloroarylphenols, such as nitroacetophenone derivatives. For example, a Friedel-Crafts acylation or Ullmann coupling may introduce substituents, followed by cyano-group incorporation via nucleophilic substitution or nitrile formation (e.g., Rosenmund-von Braun reaction) .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediate isolation. Recrystallization from ethanol or acetonitrile is recommended for final product purity .

- Validation: Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, UV detection at 254 nm) .

Q. How can researchers characterize the structural and electronic properties of 4-(4-Chloro-3-cyanophenyl)phenol?

Answer:

Q. What factors influence the solubility and stability of 4-(4-Chloro-3-cyanophenyl)phenol in experimental conditions?

Answer:

- Solubility: Test polar aprotic solvents (DMF, DMSO) for dissolution. Aqueous solubility is likely low due to hydrophobic aryl/cyano groups; adjust pH for ionic derivatives (e.g., deprotonate phenol at pH >10) .

- Stability: Store under inert atmosphere (N) at −20°C. Monitor degradation via HPLC under light, heat, or oxidative conditions (e.g., HO/UV exposure) .

Advanced Research Questions

Q. How can crystallographic data resolve molecular conformation and intermolecular interactions in 4-(4-Chloro-3-cyanophenyl)phenol?

Answer:

- Data Collection: Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) to obtain high-resolution data.

- Refinement: Employ SHELXL for structure refinement, focusing on anisotropic displacement parameters and hydrogen-bonding networks (e.g., O–H···N interactions between phenol and cyano groups) .

- Visualization: Generate ORTEP diagrams (ORTEP-3) to illustrate thermal ellipsoids and molecular packing .

Q. What electronic effects arise from the chloro and cyano substituents in 4-(4-Chloro-3-cyanophenyl)phenol, and how do they influence reactivity?

Answer:

- Electron-Withdrawing Effects: The chloro and cyano groups deactivate the aromatic ring via inductive effects, directing electrophilic substitution to meta/para positions.

- Reactivity Studies: Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potentials and frontier orbitals. Compare with experimental results from nitration or sulfonation reactions .

Q. How can researchers address contradictions in spectral data or unexpected reaction outcomes for this compound?

Answer:

- Isomer Identification: Use NOESY NMR to distinguish between regioisomers (e.g., 3-cyano vs. 4-cyano positional ambiguity) .

- Polymorph Analysis: Investigate alternative crystal forms (e.g., solvates) via PXRD if melting points or IR spectra deviate from literature .

- Mechanistic Reassessment: For anomalous reaction products, conduct kinetic isotope effects or trapping experiments to identify intermediates (e.g., radical vs. ionic pathways) .

Q. What advanced techniques are suitable for studying the compound’s role in supramolecular chemistry or catalysis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.